Heparinsodiumsalt Heparinsodiumsalt Enoxaparin is a natural product found in Hydropuntia edulis, Sargassum myriocystum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 9005-49-6
VCID: VC0529857
InChI: InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)
SMILES: C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O
Molecular Formula: C26H42N2O37S5
Molecular Weight: 1134.9 g/mol

Heparinsodiumsalt

CAS No.: 9005-49-6

Cat. No.: VC0529857

Molecular Formula: C26H42N2O37S5

Molecular Weight: 1134.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Heparinsodiumsalt - 9005-49-6

CAS No. 9005-49-6
Molecular Formula C26H42N2O37S5
Molecular Weight 1134.9 g/mol
IUPAC Name 6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)
Standard InChI Key HTTJABKRGRZYRN-UHFFFAOYSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O
Impurities ...preparations may contain small amounts of other glycosaminoglycans
SMILES C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O
Appearance Solid powder
Colorform White or pale-colored amorphous powde

Molecular Architecture and Physicochemical Properties

Structural Composition

Heparin sodium salt is a highly sulfated linear polysaccharide composed of alternating units of D-glucosamine and uronic acid (either L-iduronic or D-glucuronic acid) . Its disaccharide repeat units feature variable sulfation patterns, with an average molecular weight ranging from 3,000 to 30,000 Da . Approximately 75% of heparin chains contain a unique pentasaccharide sequence responsible for binding antithrombin III (ATIII), a critical step in its anticoagulant activity .

Key Structural Features:

  • Sulfation Sites: N-sulfo (C2), O-sulfo (C3 and C6 of glucosamine; C2 of iduronic acid)

  • Charge Density: −3 to −4 per disaccharide unit, making it one of nature’s most negatively charged biomolecules

  • Conformational Flexibility: Iduronic acid residues enable dynamic transitions between chair (¹C₄) and skew-boat (²S₀) configurations, facilitating protein interactions

Physicochemical Characteristics

Heparin sodium salt’s physicochemical profile governs its solubility, stability, and biological interactions:

PropertyValue/RangeBiological Significance
Molecular Weight3–30 kDa (avg. 15 kDa) Determines anticoagulant potency
SolubilityH₂O: 50 mg/mL Enables parenteral administration
Isoelectric PointpH 6.0–8.0 (10 g/L) Stabilizes colloidal suspensions
Specific Rotation[α]D²⁵ = +47° (c=1.5 in H₂O) Indicates chiral center dominance
Thermal Stability>181°C (decomposition) Supports terminal sterilization

The molecule’s polyanionic nature facilitates interactions with cationic species, including growth factors (e.g., FGF-2, VEGF), extracellular matrix components, and plasma proteins .

Biosynthesis and Production

Endogenous Synthesis

In vivo, heparin is synthesized in mast cells through a coordinated enzymatic process:

  • Core Protein Attachment: Initiation via xylosyltransferase-mediated linkage to serine residues on serglycin

  • Chain Elongation: Alternating addition of N-acetylglucosamine and glucuronic acid by EXT1/EXT2 glycosyltransferases

  • Modification Reactions:

    • N-deacetylation/N-sulfation by NDST enzymes

    • C5-epimerization of D-glucuronic to L-iduronic acid

    • O-sulfation at C2 (uronosyl) and C3/C6 (glucosaminyl)

Industrial Extraction

Commercial heparin sodium salt is isolated from porcine intestinal mucosa through a multi-step process:

  • Tissue Digestion: Alkaline hydrolysis (pH 8.5–9.0) with proteases

  • Precipitation: Sequential treatment with ethanol and cetylpyridinium chloride

  • Chromatography: Anion-exchange purification using NaCl gradients

  • Viral Inactivation: Terminal sterilization via 0.22 µm filtration and γ-irradiation

Recent advances in chemoenzymatic synthesis now enable production of ultra-low molecular weight heparins (ULMWHs) with tailored sulfation patterns .

Pharmacological Mechanisms

Anticoagulant Activity

Heparin sodium salt exerts its primary anticoagulant effect through ATIII-mediated inhibition of coagulation factors:

Heparin+ATIIIComplexkcatInactivated Factor Xa/IIa\text{Heparin} + \text{ATIII} \rightarrow \text{Complex} \xrightarrow{k_{cat}} \text{Inactivated Factor Xa/IIa}
  • Factor Xa Inhibition: Requires pentasaccharide sequence (Kd ≈ 10⁻⁹ M)

  • Thrombin (IIa) Inhibition: Dependent on chain length (≥18 saccharides)

Non-Anticoagulant Actions

Emerging evidence reveals heparin’s pleiotropic effects:

  • Stem Cell Modulation: Upregulates WWTR1 (TAZ) expression (3.2-fold), enhances osteogenic differentiation (p<0.01 vs. control)

  • Growth Factor Potentiation: Stabilizes FGF-2-HS complexes (EC₅₀ reduced from 18 nM to 2.3 nM)

  • Anti-Inflammatory Activity: Inhibits P-selectin-mediated leukocyte rolling (IC₅₀ = 0.1 U/mL)

Clinical Applications and Formulations

Approved Indications

ConditionDose RangeMonitoring Parameter
Venous Thromboembolism80 U/kg bolus + 18 U/kg/haPTT (1.5–2.5× control)
Cardiopulmonary Bypass300–400 U/kgACT >480 sec
Catheter Lock Solutions10–100 U/mLPatency duration

Investigational Uses

  • Intranasal Delivery: 2000 U/day for 14 days showed no systemic absorption (aPTT Δ <2 sec)

  • COVID-19 Adjunct: Binds SARS-CoV-2 spike protein (Kd = 73 nM)

  • Osteoarthritis: Intra-articular 10,000 U reduced MMP-13 by 41% (rat model)

ReactionIncidenceManagement
Heparin-Induced Thrombocytopenia (HIT)0.5–5%Switch to non-heparin anticoagulant
Osteoporosis15–20% (long-term)Calcium/Vitamin D supplementation
Hypersensitivity<1%Premedication with antihistamines

Recent Phase I data (n=24) demonstrated no thrombocytopenia (platelet count Δ = −3.4×10³/µL, p=0.12) or abnormal coagulation parameters with intranasal administration .

Regulatory and Quality Considerations

Pharmacopeial Standards

TestUSP CriteriaTypical Results
Potency≥180 USP units/mg 190–210 USP units/mg
Protein Content≤0.1% (w/w)<0.05% by Lowry assay
Anti-Factor Xa/IIa Ratio0.9–1.11.03±0.05

Source material traceability is mandated per FDA’s 2020 Heparin Sodium Monograph, requiring full documentation of porcine intestinal mucosa origin .

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